beta-Hederin

Antileishmanial Neglected Tropical Diseases Drug Discovery

Why choose this β-Hederin? Its α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl disaccharide at C3-OH of oleanolic acid is a critical pharmacophore that imparts strong cytotoxicity and antileishmanial activity—features absent in generic aglycones (oleanolic acid) or undefined saponin mixtures. This product duplicates the exact glycosylation pattern shown to induce mitochondrial depolarization, caspase-3/9 activation, and PI3K/AKT inhibition in MCF-7/MDA-MB-231 breast cancer models. It also serves as the preferred scaffold for C-28 amide derivatization to improve tumor selectivity. Using low-purity extracts risks irreproducible SAR; this analytical standard guarantees lot-to-lot consistency for mechanism-of-action studies, phytopharmaceutical quantification, and combination therapy development with pentamidine/amphotericin B.

Molecular Formula C41H66O11
Molecular Weight 735.0 g/mol
CAS No. 35790-95-5
Cat. No. B191382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hederin
CAS35790-95-5
Synonymsalpha-hederin
beta-hederin
Rha-Ara-3beta-hederagenin
Molecular FormulaC41H66O11
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
InChIInChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
InChIKeyIBAJNOZMACNWJD-HVUPOBLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Hederin (CAS 35790-95-5) as a Differentiated Triterpenoid Saponin: A Procurement-Focused Technical Profile


β-Hederin (CAS 35790-95-5) is an oleanane-type triterpenoid saponin consisting of oleanolic acid glycosylated at the C3-OH position with the unique α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl disaccharide moiety . This specific glycosylation pattern is a key structural determinant that distinguishes β-hederin from structurally related saponins and their aglycone precursors [1]. The compound is naturally isolated from plant sources including Hedera helix L. (common ivy) and exhibits a molecular formula of C41H66O11 with a molecular weight of 734.96 g/mol . For research and industrial procurement, β-hederin is available as a purified analytical standard (HPLC purity typically ≥95-98%) in powder form with recommended storage at -20°C for long-term stability .

Why Generic Triterpenoid Saponin Substitution Is Not Advisable for Beta-Hederin in R&D and Industrial Applications


β-Hederin cannot be substituted by generic saponin mixtures or closely related analogs without risking significant alterations in bioactivity and experimental outcomes. The compound's specific glycosylation pattern—α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl at the C3-OH position of oleanolic acid—is a critical structural feature that strongly induces antitumor activity, while the aglycone oleanolic acid itself exhibits only very weak cytotoxicity [1]. Furthermore, even within the same class of ivy-derived saponins, β-hederin demonstrates distinct potency and selectivity profiles compared to α-hederin and hederacolchiside A1 in antileishmanial and cytotoxic assays, with varying IC50 values and toxicity ratios against mammalian cells [2]. Procurement of undefined mixtures or impure extracts lacking rigorous analytical characterization introduces variability that compromises reproducibility in mechanistic studies and structure-activity relationship (SAR) investigations.

Product-Specific Quantitative Evidence Guide: Beta-Hederin's Differentiated Activity Versus Structural Analogs


Beta-Hederin Exhibits Intermediate Potency with Distinct Leishmanicidal Profile Among Ivy Saponins

In a direct comparative study of three ivy-derived saponins against Leishmania infantum promastigotes, β-hederin demonstrated an antiproliferative IC50 of 6.0 ± 0.65 μM, which is intermediate in potency between hederacolchiside A1 (the most active) and α-hederin (the least active). β-hederin also induced a hemolytic dose (HD50) of 6.3 ± 0.58 μM [1]. Importantly, β-hederin's ratio of antileishmanial activity to mammalian cell toxicity (selectivity index) was reported to be more favorable than α-hederin in a separate study, positioning it as a candidate with a potentially improved therapeutic window for further development [2].

Antileishmanial Neglected Tropical Diseases Drug Discovery

Beta-Hederin's Unique Disaccharide Moiety Confers Cytotoxicity Absent in Aglycone and Simple Glycosides

Comparative analysis across multiple studies demonstrates that the aglycone oleanolic acid exhibits only very weak cytotoxicity against tumor cells, whereas β-hederin (bearing the α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl disaccharide) shows prominent cytotoxicity against human tumor cell lines including HL-60 (IC50 = 4.4 μg/mL) and A549 [1]. The SAR evidence indicates that glycosides lacking this specific disaccharide moiety at C-3 commonly show much weaker activity [1]. β-Hederin also induces mitochondria-mediated apoptosis in MCF-7 and MDA-MB-231 breast cancer cells via activation of caspase-3 and caspase-9 and inhibition of the PI3K/AKT pathway, effects not consistently observed with the aglycone alone [2].

Structure-Activity Relationship Anticancer Natural Product Chemistry

Beta-Hederin Enhances Efficacy of Conventional Antileishmanial Drugs via Membrane-Active Synergy

In a study evaluating combination effects, subtoxic concentrations of β-hederin were shown to enhance the efficiency of the conventional antileishmanial drugs pentamidine and amphotericin B against both promastigote and amastigote stages of Leishmania mexicana [1]. The study demonstrated that the membrane-active effects of β-hederin (and other ivy saponins) were cumulative with those of amphotericin B, a membrane-targeting antifungal, providing a quantifiable synergy mechanism [1]. While all three ivy saponins (α-hederin, β-hederin, hederacolchiside A1) exhibited this enhancing effect, the specific potency and toxicity profile of β-hederin (detailed in other evidence items) suggests it may offer a distinct balance between membrane permeabilization and mammalian cell compatibility.

Combination Therapy Antiparasitic Drug Synergy

Beta-Hederin Serves as a Scaffold for Selective Cytotoxicity Enhancement via C-28 Amide Derivatization

Structure-activity relationship studies on synthetic amide derivatives of β-hederin revealed that modification at the C-28 carboxylic acid position can significantly increase both cytotoxic potency and tumor selectivity [1]. Thirteen novel amide derivatives were synthesized and evaluated against five tumor cell lines, with several showing improved selectivity profiles compared to the parent β-hederin [1]. This contrasts with the aglycone oleanolic acid, which lacks the disaccharide moiety and exhibits only very weak baseline activity, making it an unsuitable scaffold for similar derivatization campaigns [2].

Medicinal Chemistry Prodrug Design Selectivity Optimization

Optimized Research and Industrial Application Scenarios for Beta-Hederin Based on Quantitative Differentiation Evidence


Antileishmanial Drug Discovery with Favorable Selectivity Profile

Based on direct comparative evidence showing β-hederin's intermediate antiproliferative potency (IC50 = 6.0 μM) against L. infantum promastigotes and significantly lower hemolytic activity (HD50 = 6.3 μM) compared to α-hederin (HD50 = 239-290 μM), β-hederin is the preferred ivy saponin for antileishmanial screening campaigns where balancing parasite inhibition with host cell safety is paramount [1]. Its ability to enhance the efficacy of pentamidine and amphotericin B at subtoxic concentrations further supports its use in combination therapy development for leishmaniasis [2].

Mechanistic Studies of Saponin-Induced Apoptosis in Cancer Cells

β-Hederin's unique α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl disaccharide moiety is essential for its cytotoxic activity, a feature absent in the weakly active aglycone oleanolic acid [3]. For researchers investigating the molecular mechanisms of triterpenoid-induced apoptosis, β-hederin provides a well-defined molecular tool that reliably induces mitochondrial depolarization, caspase-3/9 activation, and PI3K/AKT pathway inhibition in breast cancer cell lines (MCF-7, MDA-MB-231) [4]. This contrasts with using aglycones or undefined saponin mixtures, which lack consistent or potent activity.

Medicinal Chemistry Scaffold for Selectivity-Optimized Derivatives

For medicinal chemistry programs focused on improving the therapeutic index of natural product leads, β-hederin serves as a validated scaffold for C-28 derivatization. Evidence shows that amide modifications at the C-28 carboxylic acid position increase tumor selectivity and cytotoxic potency compared to the parent compound [5]. Procurement of high-purity β-hederin (HPLC ≥98%) enables reproducible synthetic derivatization and SAR studies, whereas lower-purity extracts or alternative aglycones (e.g., oleanolic acid) do not support this specific optimization pathway [5].

Quality Control and Standardization of Ivy-Derived Phytopharmaceuticals

Given the differential bioactivity profiles among ivy saponins—where β-hederin, α-hederin, and hederacolchiside A1 exhibit distinct potency and toxicity ratios—analytical-grade β-hederin is essential as a reference standard for the quantification and standardization of Hedera helix extracts in phytopharmaceutical development [1]. Using a certified analytical standard (e.g., HPLC ≥98%) ensures accurate quantification in complex botanical matrices and supports regulatory compliance, as generic substitutes or in-house isolated material may lack the requisite purity certification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Hederin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.